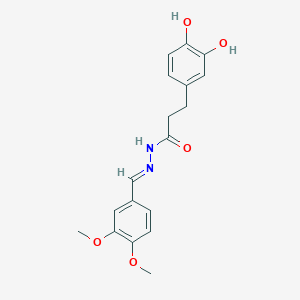![molecular formula C17H18N2OS B4653950 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide
Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide, also known as MIPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent hallucinogen and has been used for scientific research purposes. MIPT is a Schedule I controlled substance in the United States, which means it is illegal to possess or distribute it for recreational use. However, it is legal to possess and use it for scientific research purposes.
Mechanism of Action
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide binds to the 5-HT2A receptor in the brain, which results in the activation of downstream signaling pathways. This activation leads to changes in the levels of neurotransmitters in the brain, specifically serotonin. Serotonin is involved in the regulation of mood, perception, and cognition. The changes in serotonin levels caused by N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide are thought to be responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, which can be dangerous in some individuals. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has been shown to have a long half-life, which means it can stay in the body for a long time after it is ingested.
Advantages and Limitations for Lab Experiments
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent hallucinogen, which means it can be used to study the effects of hallucinogens on the brain. Another advantage is that it has a long half-life, which means it can be detected in the body for a long time after it is ingested. However, one limitation is that it is a Schedule I controlled substance, which means it is difficult to obtain and use for scientific research purposes.
Future Directions
There are a number of future directions for the study of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide. One direction is to study the effects of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide on other serotonin receptors in the brain. Another direction is to study the effects of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide on other neurotransmitters in the brain, such as dopamine and norepinephrine. Additionally, more research is needed to understand the long-term effects of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide on the brain and body. Overall, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has the potential to be a valuable tool for the study of hallucinogens and their effects on the brain.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has been used in scientific research to study the mechanism of action of hallucinogens. It has been shown to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide has been used to study the effects of hallucinogens on this receptor and its downstream effects on the brain.
properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-4-5-16-15(9-12)13(11-19-16)6-7-18-17(20)10-14-3-2-8-21-14/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTZCZCBBVZWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)

![methyl 2-[(3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4653890.png)
![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)

![ethyl {[3-(2-fluorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4653902.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)
![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)

![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)
![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)